Cas no 506423-80-9 (4-iodopyridine-2,6-dicarboxylic acid)

4-Iodopyridine-2,6-dicarboxylic acid is a halogenated pyridine derivative with significant utility in organic synthesis and coordination chemistry. The presence of both iodinated and dicarboxylic functional groups makes it a versatile intermediate for constructing complex molecular architectures, particularly in metal-organic frameworks (MOFs) and ligand design. Its iodine substituent offers a reactive site for further functionalization via cross-coupling reactions, while the dicarboxylic acid moiety enables strong chelation with metal ions. This compound is particularly valuable in catalysis and materials science due to its structural rigidity and ability to form stable coordination complexes. High purity and well-defined reactivity further enhance its suitability for precision applications in research and industrial settings.
4-iodopyridine-2,6-dicarboxylic acid structure
506423-80-9 structure
Product Name:4-iodopyridine-2,6-dicarboxylic acid
CAS No:506423-80-9
MF:C7H4INO4
MW:293.015434265137
CID:934058
PubChem ID:23246800
Update Time:2025-06-10

4-iodopyridine-2,6-dicarboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-iodopyridine-2,6-dicarboxylic acid
    • 4-iodo-2,6-pyridinedicarboxylate
    • 4-iododipicolinic acid
    • 4-iodo-pyridine-2,6-dicarboxylic acid
    • 4-Jod-pyridin-2,6-dicarbonsaeure
    • 506423-80-9
    • SCHEMBL20740850
    • DTXSID80631513
    • DB-082003
    • J-400608
    • Inchi: 1S/C7H4INO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)
    • InChI Key: CIYYPWOUZPEAHS-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)O)N=C(C(=O)O)C=1

Computed Properties

  • Exact Mass: 292.91900
  • Monoisotopic Mass: 292.919
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 211
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 87.5A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 2.258
  • Boiling Point: 526.388 °C at 760 mmHg
  • Flash Point: 272.15 °C
  • PSA: 87.49000
  • LogP: 1.08260

4-iodopyridine-2,6-dicarboxylic acid Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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Additional information on 4-iodopyridine-2,6-dicarboxylic acid

Introduction to 4-iodopyridine-2,6-dicarboxylic acid (CAS No. 506423-80-9)

4-iodopyridine-2,6-dicarboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 506423-80-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the pyridine derivative class, characterized by the presence of an iodine substituent at the 4-position and carboxylic acid functional groups at the 2 and 6 positions. The unique structural configuration of 4-iodopyridine-2,6-dicarboxylic acid makes it a valuable intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The significance of 4-iodopyridine-2,6-dicarboxylic acid lies in its versatility as a building block for more complex structures. In recent years, there has been a growing interest in pyridine-based compounds due to their broad spectrum of biological activities. The iodine atom at the 4-position not only enhances the reactivity of the molecule but also allows for further functionalization through cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many pharmacologically active agents.

One of the most compelling applications of 4-iodopyridine-2,6-dicarboxylic acid is in the synthesis of small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its utility in developing inhibitors for enzymes involved in cancer metabolism. The carboxylic acid groups at the 2 and 6 positions provide opportunities for hydrogen bonding interactions, which are crucial for achieving high affinity with target proteins. This has led to its incorporation into drug discovery campaigns aimed at identifying novel therapeutics for oncological applications.

Recent advancements in medicinal chemistry have highlighted the role of 4-iodopyridine-2,6-dicarboxylic acid in designing kinase inhibitors. Kinases are enzymes that play a central role in cell signaling pathways and are often dysregulated in diseases such as cancer. By leveraging the structural features of 4-iodopyridine-2,6-dicarboxylic acid, researchers have been able to develop potent and selective kinase inhibitors with improved pharmacokinetic profiles. The iodine atom serves as a handle for further derivatization, enabling the optimization of binding affinity and metabolic stability.

The synthetic utility of 4-iodopyridine-2,6-dicarboxylic acid extends beyond kinase inhibition. It has also been employed in the development of ligands for G-protein coupled receptors (GPCRs), which are integral membrane proteins involved in a multitude of physiological processes. The ability to introduce diverse functional groups while maintaining the core pyridine scaffold makes this compound an attractive candidate for GPCR drug design. Recent studies have shown promising results in using 4-iodopyridine-2,6-dicarboxylic acid derivatives as probes to understand receptor structure-function relationships.

In addition to its applications in drug discovery, 4-iodopyridine-2,6-dicarboxylic acid has found utility in materials science. The unique electronic properties of pyridine derivatives make them suitable candidates for organic electronic devices, such as organic light-emitting diodes (OLEDs) and field-effect transistors (OFETs). Researchers have explored the use of 4-iodopyridine-2,6-dicarboxylic acid as a precursor for synthesizing conjugated polymers with enhanced charge transport properties. These polymers have potential applications in flexible electronics and optoelectronic devices.

The chemical synthesis of 4-iodopyridine-2,6-dicarboxylic acid involves multi-step processes that require precise control over reaction conditions. Typically, it is synthesized from commercially available pyridine precursors through a series of halogenation and carboxylation steps. The introduction of the iodine atom at the 4-position is achieved using selective halogenation techniques, while the carboxylic acid groups are installed via oxidation or carboxylation reactions. Advances in synthetic methodologies have enabled more efficient and scalable production methods for this compound.

The purity and quality of 4-iodopyridine-2,6-dicarboxylic acid are critical factors that influence its utility in downstream applications. High-purity samples are essential for structural characterization using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). Furthermore, impurities can adversely affect biological assays and synthetic transformations, necessitating rigorous purification protocols. Recent improvements in chromatographic techniques have facilitated the isolation of highly pure forms of this compound.

The future prospects of 4-iodopyridine-2,6-dicarboxylic acid are promising, with ongoing research exploring new synthetic routes and applications. As our understanding of biological pathways continues to expand, there will be an increasing demand for specialized building blocks like 4-iodopyridine-2,6-dicarboxylic acid to facilitate drug discovery efforts. Additionally, advancements in materials science may uncover novel uses for this compound beyond traditional pharmaceutical applications.

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